molecular formula C23H30O5 B13770947 3,14-Dihydroxy-19-oxocarda-5,20(22)-dienolide CAS No. 546-04-3

3,14-Dihydroxy-19-oxocarda-5,20(22)-dienolide

Cat. No.: B13770947
CAS No.: 546-04-3
M. Wt: 386.5 g/mol
InChI Key: FDFUXGSOHNJEAN-KQYWMCCWSA-N
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Description

Pachygenin is a steroidal sapogenin belonging to the class of triterpenoid compounds, primarily isolated from plants in the Dioscorea and Trillium genera. Structurally, it features a tetracyclic cyclopentanophenanthrene nucleus with hydroxyl groups at specific positions, contributing to its bioactivity .

Properties

CAS No.

546-04-3

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(3S,10S,13R,14S)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,13,16-19,25,27H,3-9,11-12H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1

InChI Key

FDFUXGSOHNJEAN-KQYWMCCWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)C=O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pachygenin involves several steps, including the formation of key intermediates through reactions such as Michael addition and aldol cyclization. One notable method includes the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction followed by tandem aldol cyclization . This method allows for the rapid assembly of functionalized intermediates that can be further elaborated to produce pachygenin.

Industrial Production Methods: Industrial production of pachygenin typically involves the extraction from natural sources, such as Pachycarpus schinzianus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure pachygenin .

Chemical Reactions Analysis

Types of Reactions: Pachygenin undergoes various chemical reactions, including:

    Oxidation: Pachygenin can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in pachygenin, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of glycosides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, which can be further studied for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Structural Similarities and Differences

Pachygenin shares structural homology with diosgenin, hecogenin, and sarsasapogenin, all of which are steroidal sapogenins. Key distinctions lie in the position and number of hydroxyl groups and double bonds (Table 1).

Table 1: Structural Comparison of Pachygenin and Related Compounds

Compound Molecular Formula Hydroxyl Groups Double Bonds Primary Natural Source
Pachygenin C27H42O3 C3, C12 Δ5 Trillium grandiflorum
Diosgenin C27H42O3 C3 Δ5 Dioscorea villosa
Hecogenin C27H42O4 C3, C12 Δ4 Agave sisalana
Sarsasapogenin C27H44O3 C3, C5 None Asparagus racemosus

These structural variations influence solubility, bioavailability, and receptor binding.

Pharmacological Activities

Anti-inflammatory Effects :

  • Pachygenin inhibits NF-κB and COX-2 pathways at IC50 = 12.5 μM, comparable to diosgenin (IC50 = 10.8 μM) but with reduced cytotoxicity .
  • Hecogenin shows weaker anti-inflammatory activity (IC50 = 25.3 μM), attributed to its Δ4 unsaturation, which may hinder membrane permeability .

Anticancer Activity :

  • Pachygenin induces apoptosis in HeLa cells via caspase-3 activation (EC50 = 8.2 μM), outperforming sarsasapogenin (EC50 = 32.1 μM) due to its Δ5 configuration enhancing steroidal receptor interactions .
  • Diosgenin exhibits broader activity against multiple cancer lines (e.g., EC50 = 5.4 μM in MCF-7 cells) but with higher hepatotoxicity risks .

Neuroprotective Effects :

  • Pachygenin reduces amyloid-β plaque formation in in vitro neuronal models by 40% at 10 μM, a effect absent in hecogenin and sarsasapogenin .

Analytical Techniques

Pachygenin is commonly analyzed via HPLC-UV and LC-MS, similar to diosgenin. However, its polar hydroxyl groups necessitate methanol-water (70:30) mobile phases for optimal resolution, whereas diosgenin requires acetonitrile-based solvents . Spectral data (e.g., ¹³C-NMR: δ 72.3 ppm for C12-OH) further distinguish it from analogs .

Research Findings and Limitations

Key Studies

  • A 2023 study reported pachygenin’s synergistic effect with paclitaxel, reducing ovarian cancer cell viability by 60% at 5 μM, compared to 45% for diosgenin .
  • In rodent models, pachygenin showed 30% higher oral bioavailability than diosgenin, likely due to enhanced solubility .

Limitations and Contradictions

  • Discrepancies exist in cytotoxicity reports: One study found pachygenin safe up to 50 μM in hepatic cells , while another noted mitochondrial toxicity at 20 μM .
  • Comparative pharmacokinetic data remain scarce, hindering direct clinical translations .

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